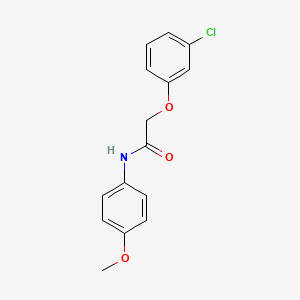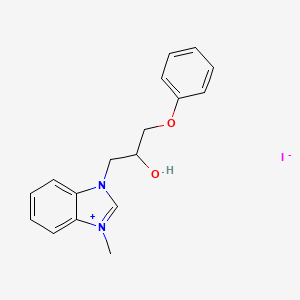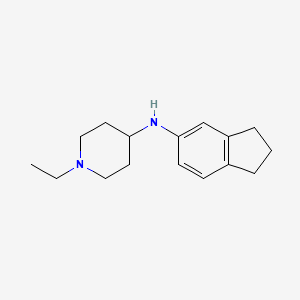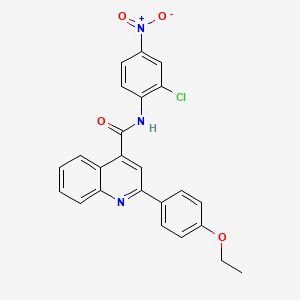
N-phenyl-N'-(3-phenylpropyl)urea
描述
N-phenyl-N'-(3-phenylpropyl)urea (PPU) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PPU is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C. This compound is a urea derivative that contains both phenyl and propyl groups, making it an attractive molecule for studying the effects of chemical modifications on biological activity.
作用机制
The mechanism of action of N-phenyl-N'-(3-phenylpropyl)urea is not fully understood, but it is believed to be related to its ability to modify the chemical structure of proteins and other biological molecules. N-phenyl-N'-(3-phenylpropyl)urea is thought to interact with specific amino acid residues in proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
N-phenyl-N'-(3-phenylpropyl)urea has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels, and the regulation of gene expression. These effects are thought to be related to the ability of N-phenyl-N'-(3-phenylpropyl)urea to modify the chemical structure of proteins and other biological molecules.
实验室实验的优点和局限性
One of the main advantages of using N-phenyl-N'-(3-phenylpropyl)urea in lab experiments is its ability to modify the chemical structure of proteins and other biological molecules in a controlled manner. This allows researchers to study the effects of specific chemical modifications on biological activity. However, N-phenyl-N'-(3-phenylpropyl)urea also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research involving N-phenyl-N'-(3-phenylpropyl)urea. One area of interest is the development of new synthetic methods for producing N-phenyl-N'-(3-phenylpropyl)urea and related compounds. Another area of interest is the study of the effects of N-phenyl-N'-(3-phenylpropyl)urea on specific biological systems, such as the nervous system or the immune system. Additionally, N-phenyl-N'-(3-phenylpropyl)urea may have potential applications in drug development and other areas of biotechnology.
合成方法
N-phenyl-N'-(3-phenylpropyl)urea can be synthesized through a series of chemical reactions starting from phenyl isocyanate and 3-phenylpropylamine. The reaction involves the formation of a urea bond between the two molecules, resulting in the formation of N-phenyl-N'-(3-phenylpropyl)urea. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N-phenyl-N'-(3-phenylpropyl)urea has been used in a wide range of scientific research applications due to its unique chemical properties. One of the most important applications of N-phenyl-N'-(3-phenylpropyl)urea is in the study of the mechanism of action of various biological molecules. N-phenyl-N'-(3-phenylpropyl)urea can be used as a tool to modify the chemical structure of proteins and other biological molecules, allowing researchers to study their function and activity in greater detail.
属性
IUPAC Name |
1-phenyl-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYHHOEZMXBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299673 | |
| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(3-phenylpropyl)urea | |
CAS RN |
70622-91-2 | |
| Record name | NSC131954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)


![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)


![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)